2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine
Description
This compound features a 2-methylpyridine core linked via an ether bond to an azetidine ring (3-membered nitrogen heterocycle). The azetidine is further substituted with a 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl group (Figure 1). This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring heterocyclic recognition .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonylphenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-9-16(7-8-20-13)26-17-10-22(11-17)27(23,24)18-5-3-15(4-6-18)19-12-25-14(2)21-19/h3-9,12,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEXQSSUPOSEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure
The systematic IUPAC name of the compound is 2-methyl-4-(1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl)oxy)pyridine , with a molecular formula of . The structure features a pyridine ring substituted with an azetidine moiety and a benzenesulfonyl group, which are critical for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to 2-methyl-4-{...} exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives containing the oxazole moiety have shown promising results in inhibiting cell proliferation in vitro. A study demonstrated that modifications to the phenyl group significantly influenced antiproliferative activity, with certain substitutions leading to IC50 values as low as 25 to 243 nM against HeLa and A549 cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4d | HeLa | 25 |
| 4d | A549 | 243 |
| 5f | RS4;11 | <100 |
The mechanism by which these compounds exert their anticancer effects often involves interference with microtubule dynamics, leading to apoptosis in cancer cells. The benzenesulfonyl group is particularly noted for enhancing the binding affinity of the compound to target proteins involved in cell cycle regulation.
Case Study 1: In Vitro Evaluation
In a series of experiments assessing the cytotoxic effects of various derivatives, it was found that compounds with electron-withdrawing groups (EWGs) showed enhanced activity compared to their counterparts. For instance, the introduction of a methoxy group at specific positions on the phenyl ring resulted in a marked increase in activity against multiple cancer cell lines .
Case Study 2: In Vivo Studies
In vivo studies using murine models have indicated that certain derivatives can effectively suppress tumor growth while exhibiting minimal toxicity to normal tissues. For example, compound 5f demonstrated significant antitumor activity without major alterations in biochemical parameters during toxicity assays .
Toxicity Profile
The toxicity profile of 2-methyl-4-{...} compounds suggests a favorable therapeutic index. When tested on non-tumoral cells such as peripheral blood lymphocytes and human umbilical endothelial cells (HUVECs), these compounds displayed IC50 values greater than 10 μM, indicating low toxicity .
Table 2: Toxicity Assessment
| Cell Type | IC50 (μM) |
|---|---|
| Peripheral Blood Lymphocytes | >10 |
| HUVECs | >100 |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Findings from Comparative Studies
Role of Oxazole vs. Alkyl/Aryl Sulfonamides :
- The 2-methyloxazole group in the target compound enhances aromatic π-π stacking compared to ethyl or fluorine substituents in analogs. This may improve binding affinity to hydrophobic pockets in biological targets .
- Oxazole’s electron-withdrawing nature likely alters the sulfonamide’s electronic profile, affecting solubility and metabolic stability relative to alkylated analogs .
Azetidine vs.
Pyridine vs. Pyrimidine Cores :
- Replacing pyridine with pyrimidine (as in N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine) introduces additional hydrogen-bonding sites but reduces lipophilicity, impacting membrane permeability .
Research Findings and Implications
- Biological Activity : The target compound’s oxazole-sulfonamide-azetidine-pyridine architecture is associated with enhanced selectivity in preliminary receptor-binding assays compared to simpler analogs. For example, it showed 3-fold higher affinity for the TGR5 receptor than its 4-ethylbenzenesulfonyl analog .
- Synthetic Challenges : The oxazole moiety requires multi-step synthesis, increasing complexity compared to alkyl-sulfonamide derivatives. However, this trade-off is justified by improved pharmacological profiles .
- Physicochemical Properties :
- LogP : ~2.1 (predicted), indicating moderate lipophilicity suitable for oral bioavailability.
- Solubility : >50 µM in aqueous buffers (pH 7.4), superior to pyrimidine-based analogs due to the oxazole’s polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
